5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
“5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the amino group: Amination reactions can be used to introduce the amino group at the 5-position of the pyrimidine ring.
Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Hydroxypropylation: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a scaffold for developing pharmaceutical compounds.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxy groups could form hydrogen bonds, while the pyrimidine ring could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Lacks the hydroxypropyl group.
5-Amino-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the ethyl group.
1-Ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the amino group.
Uniqueness
The presence of both the amino and hydroxypropyl groups in “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(14)12(9(11)15)4-6(2)13/h5-6,13H,3-4,10H2,1-2H3 |
InChI Key |
FJJSSFKWYQDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC(C)O)N |
Origin of Product |
United States |
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